molecular formula C9H6F3NO3 B3377812 3,3,3-Trifluoro-1-(3-nitrophenyl)propan-1-one CAS No. 13541-06-5

3,3,3-Trifluoro-1-(3-nitrophenyl)propan-1-one

Cat. No.: B3377812
CAS No.: 13541-06-5
M. Wt: 233.14 g/mol
InChI Key: VKUNLAZXIJUIDC-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-1-(3-nitrophenyl)propan-1-one: is an organic compound with the molecular formula C9H6F3NO3 and a molecular weight of 233.14 g/mol . This compound is characterized by the presence of a trifluoromethyl group and a nitrophenyl group attached to a propanone backbone. It is commonly used in various research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-Trifluoro-1-(3-nitrophenyl)propan-1-one typically involves the reaction of 3-nitrobenzaldehyde with trifluoroacetone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3,3,3-Trifluoro-1-(3-nitrophenyl)propan-1-one is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique trifluoromethyl group imparts desirable properties such as increased metabolic stability and lipophilicity .

Biology: In biological research, this compound is used to study enzyme interactions and as a probe in biochemical assays. Its nitrophenyl group can be used to track and quantify enzyme activity .

Medicine: Its structural features make it a candidate for designing inhibitors or modulators of specific biological targets .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific functionalities .

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-1-(3-nitrophenyl)propan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the nitrophenyl group can participate in various binding interactions. These interactions can modulate enzyme activity, inhibit protein-protein interactions, or alter cellular signaling pathways .

Comparison with Similar Compounds

  • 3,3,3-Trifluoro-1-phenylpropan-1-one
  • 4,4,4-Trifluoro-1-phenylbutane-1,3-dione
  • 1,1,1-Trifluoropropyne

Comparison: Compared to similar compounds, 3,3,3-Trifluoro-1-(3-nitrophenyl)propan-1-one is unique due to the presence of both a trifluoromethyl group and a nitrophenyl group. This combination imparts distinct chemical and physical properties, such as increased electron-withdrawing effects and enhanced reactivity in certain chemical reactions .

Properties

IUPAC Name

3,3,3-trifluoro-1-(3-nitrophenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO3/c10-9(11,12)5-8(14)6-2-1-3-7(4-6)13(15)16/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKUNLAZXIJUIDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001250979
Record name 3,3,3-Trifluoro-1-(3-nitrophenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001250979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13541-06-5
Record name 3,3,3-Trifluoro-1-(3-nitrophenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13541-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3,3-Trifluoro-1-(3-nitrophenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001250979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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